3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Brand Name:
Vulcanchem
CAS No.:
861209-20-3
VCID:
VC4982565
InChI:
InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24)
SMILES:
CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Molecular Formula:
C19H15FN2O2
Molecular Weight:
322.339
3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
CAS No.: 861209-20-3
Cat. No.: VC4982565
Molecular Formula: C19H15FN2O2
Molecular Weight: 322.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861209-20-3 |
|---|---|
| Molecular Formula | C19H15FN2O2 |
| Molecular Weight | 322.339 |
| IUPAC Name | 3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24) |
| Standard InChI Key | NDZFXJRVGPALFC-UHFFFAOYSA-N |
| SMILES | CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F |
Introduction
Chemical Identification and Basic Properties
Structural Overview
The molecule features a fused indeno-pyrimidine core modified with ethyl and 2-fluorophenyl substituents. Its IUPAC name reflects this architecture:
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Core: Indeno[1,2-d]pyrimidine-2,5-dione
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Substituents:
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Ethyl group at position 3
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2-Fluorophenyl group at position 4
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Key Identifiers
Structural and Spectroscopic Analysis
NMR Characteristics
While experimental NMR data for this compound is unavailable, predictions based on analogous structures suggest:
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¹H NMR:
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¹³C NMR:
Infrared Spectroscopy
Key IR absorptions likely include:
Physicochemical Properties
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